The compound can be sourced from various chemical suppliers and is often utilized in research settings, especially in medicinal chemistry and drug development. It falls under the category of small molecules used for biological research and has potential therapeutic applications.
The synthesis of 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride typically involves several key steps:
Industrial production methods are less documented but can be scaled from laboratory procedures with necessary safety modifications .
The molecular structure of 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride can be described as follows:
The chemical reactions involving 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride primarily focus on its interactions with biological targets:
The mechanism of action for 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride involves its binding to specific biological targets:
The applications of 2-((3-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride span various fields:
The compound exhibits structural isomerism due to the unsymmetrical 3-methylpiperazine moiety, where the methyl substituent can occupy either equatorial or axial conformations. The chiral center at the 3-methylpiperazine carbon (C3) generates two enantiomers (R and S), though it is typically synthesized and utilized as a racemate. Computational models confirm that the protonated piperazine nitrogen adopts a chair conformation, enhancing stability through intramolecular hydrogen bonding with the chloride anion [1] [5].
Key identifiers include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-methylpiperazin-1-yl)methyl]benzonitrile hydrochloride |
| Molecular Formula | C₁₃H₁₇N₃·HCl |
| Molecular Weight | 255.76 g/mol |
| SMILES | Cl.CN1CCN(CC1)CC2=C(C=CC=C2)C#N |
| Key Analogues | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile (CAS 859850-90-1) |
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2